3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone
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Overview
Description
3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone is a synthetic compound characterized by its complex structure, which includes an allyl group, a methylsulfanyl group, a dichlorobenzyl group, and a triazole ring. This unique configuration lends the compound several interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone typically involves multi-step reactions:
Initial formation of the triazole ring: : The precursor triazole ring is synthesized using anhydrous hydrazine and an appropriate alkylating agent.
Allylation and methylation: : Allyl chloride and methylsulfanyl reagents are introduced to the triazole under controlled conditions to form the functional groups.
Coupling with the dichlorobenzyl group: : This final step involves coupling the 2,4-dichlorobenzyl group with the synthesized intermediate, using palladium-catalyzed coupling reactions.
Industrial Production Methods
In industrial settings, the production is scaled up, focusing on optimizing yield and minimizing costs. Continuous-flow reactors and automation are often used to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, especially at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: : The triazole ring can be reduced under suitable conditions, altering its chemical properties.
Substitution: : Nucleophilic substitution can occur at the allyl group, leading to a variety of derivative compounds.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: : Typical reducing agents are sodium borohydride or lithium aluminium hydride.
Substitution: : Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products
Scientific Research Applications
The compound has found applications in various fields due to its unique properties:
Chemistry: : It is used as an intermediate in the synthesis of other complex molecules.
Biology: : The triazole ring is known for its bioactivity, making the compound useful in studying enzyme interactions and other biological pathways.
Medicine: : Potential therapeutic uses are being explored, particularly in the development of antifungal and anticancer agents.
Industry: : Its stability and reactivity make it useful in material science, particularly in the creation of specialized polymers and coatings.
Mechanism of Action
The compound's mechanism of action varies depending on the application:
Biological Activity: : It interacts with biological targets by binding to enzymes or receptors, influencing biochemical pathways.
Pathways Involved: : In medical research, it is studied for its effects on the pathways involved in cell growth and apoptosis, indicating potential as an anticancer agent.
Comparison with Similar Compounds
Compared to other similar compounds, such as:
3-(4-methyl-5-thioxo-4H-1,2,4-triazol-3-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone: : The allyl group imparts additional reactivity and potential bioactivity.
3-(4-allyl-5-hydroxy-4H-1,2,4-triazol-3-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone: : The methylsulfanyl group adds unique reactivity compared to a hydroxyl group.
3-(4-allyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone: : The difference in the alkyl group length can influence the compound's physical properties and reactivity.
Conclusion
3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone is a versatile compound with significant scientific and industrial potential. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of ongoing research.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(5-methylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4OS/c1-3-8-24-16(21-22-18(24)26-2)14-5-4-9-23(17(14)25)11-12-6-7-13(19)10-15(12)20/h3-7,9-10H,1,8,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSWLYRHIYLPMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1CC=C)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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